molecular formula C14H20FN B13319269 4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine

4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine

Cat. No.: B13319269
M. Wt: 221.31 g/mol
InChI Key: IWMGOZSTJDPRNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine typically involves the fluorination of a precursor compound. One common method is the use of N-F fluorinating agents, which are known for their ease of handling and effectiveness in introducing fluorine atoms into organic molecules . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and diagnostic probes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other fluorinated amines. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

4-fluoro-N,N-dimethyl-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C14H20FN/c1-16(2)14(10-8-13(15)9-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

IWMGOZSTJDPRNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(CC1)F)C2=CC=CC=C2

Origin of Product

United States

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